1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
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Overview
Description
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyridinyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Cyclohexylation: The oxadiazole intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.
Urea formation: Finally, the chlorophenyl isocyanate is reacted with the cyclohexyl-oxadiazole intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the chlorophenyl group but differs in its piperazine structure.
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol: This compound also contains a chlorophenyl group but has a pyrazole ring instead of an oxadiazole ring.
Uniqueness
1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-5-4-6-16(13-15)23-19(27)25-20(9-2-1-3-10-20)18-24-17(26-28-18)14-7-11-22-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWABODHOAKFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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